

Oxidation of 3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde to carboxylic acid

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Compound of Interest

Compound Name: 3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde

Cat. No.: B064345

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Application Note & Protocol

Topic: Selective Oxidation of **3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde** to 3-Ethoxy-4-hydroxy-5-nitrobenzoic Acid

Introduction: The Strategic Importance of Selective Oxidation

The transformation of aromatic aldehydes to their corresponding carboxylic acids is a cornerstone reaction in organic synthesis. **3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde**, a derivative of the widely used flavoring agent ethylvanillin, serves as a valuable precursor for complex molecular scaffolds.^{[1][2]} Its oxidation product, 3-ethoxy-4-hydroxy-5-nitrobenzoic acid, is a highly functionalized building block. Analogous structures, such as 5-nitrovanillic acid, are critical intermediates in the synthesis of pharmaceuticals, including catechol-O-methyltransferase (COMT) inhibitors used in the treatment of Parkinson's disease.^{[3][4]}

The primary challenge in this specific oxidation lies in the molecule's inherent sensitivity. The presence of a phenolic hydroxyl group, an electron-withdrawing nitro group, and an ethoxy ether linkage necessitates a mild and highly selective oxidizing agent. Harsh conditions, typical of classical oxidants like permanganate or dichromate, risk unwanted side reactions, including cleavage of the ether, degradation of the aromatic ring, or other oxidative side reactions.^{[5][6]}

This application note provides a detailed, field-proven protocol for the selective oxidation of **3-ethoxy-4-hydroxy-5-nitrobenzaldehyde** utilizing the Pinnick oxidation. This method is distinguished by its exceptional functional group tolerance, mild reaction conditions, and high efficiency, making it the superior choice for this delicate transformation.^{[7][8]} We will explore the underlying mechanism, provide a step-by-step experimental workflow, and discuss critical safety considerations for handling the associated nitroaromatic compounds.

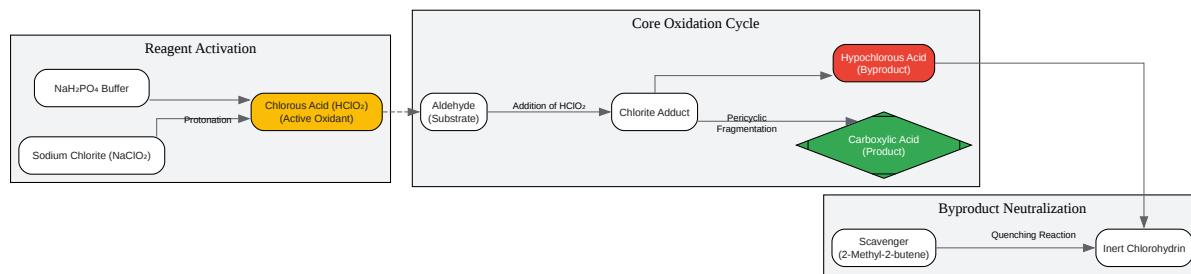
The Pinnick Oxidation: Mechanism and Rationale

The Pinnick oxidation employs sodium chlorite (NaClO_2) as the terminal oxidant under mildly acidic conditions.^[9] The true active oxidant is chlorous acid (HClO_2), which is generated in situ. A key feature of the modern protocol is the inclusion of a scavenger to mitigate reactive byproducts.

Reaction Mechanism:

- Formation of Active Oxidant: Sodium chlorite reacts with a mild acid source, typically a phosphate buffer, to generate chlorous acid (HClO_2).
- Nucleophilic Addition: The aldehyde's carbonyl carbon undergoes nucleophilic attack by chlorous acid, forming a key intermediate.
- Pericyclic Fragmentation: This intermediate undergoes a concerted, pericyclic fragmentation. The aldehydic proton is transferred, leading to the formation of the carboxylic acid and hypochlorous acid (HOCl) as a byproduct.^{[8][10]}
- Scavenging: The HOCl byproduct is a reactive oxidant that can lead to undesired side reactions. A scavenger, such as 2-methyl-2-butene, is added in excess to rapidly and irreversibly react with the HOCl , preventing it from interfering with the primary reaction.^[10]

This mechanism avoids the harsh conditions and highly reactive intermediates of other oxidation methods, preserving the sensitive functional groups on the aromatic ring.



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Caption: The Pinnick Oxidation mechanism highlighting key stages.

Experimental Protocol

This protocol is designed for the efficient conversion of **3-ethoxy-4-hydroxy-5-nitrobenzaldehyde** to its carboxylic acid derivative on a laboratory scale.

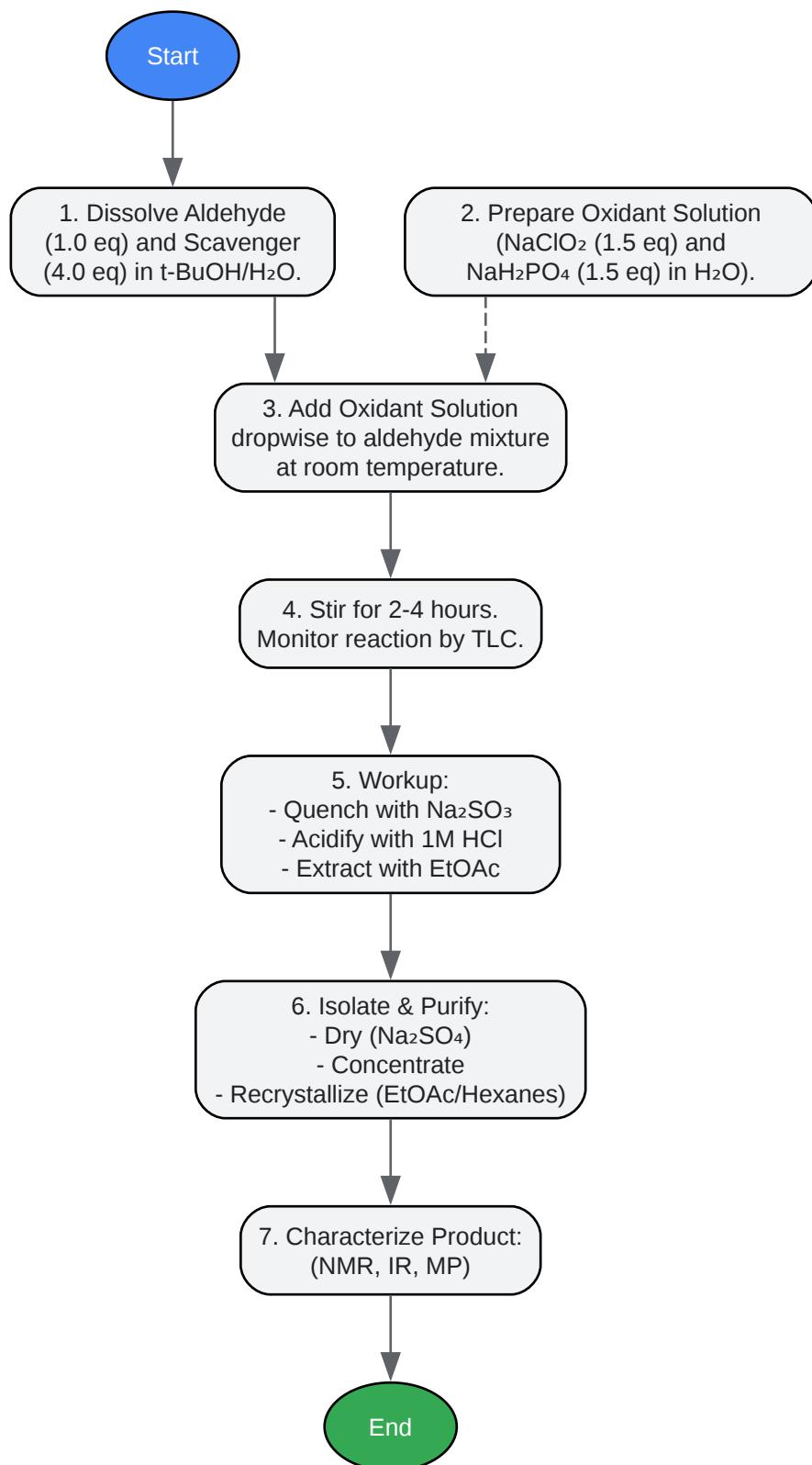
Materials and Reagents

Reagent	Grade	Supplier Example
3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde	≥98%	BenchChem B193609
Sodium chlorite (NaClO ₂)	Technical grade, 80%	Sigma-Aldrich
Sodium dihydrogen phosphate monohydrate	ACS Reagent, ≥98%	Fisher Scientific
2-Methyl-2-butene	99%	Acros Organics
tert-Butanol (t-BuOH)	ACS Reagent, ≥99%	VWR Chemicals
Deionized Water (H ₂ O)	Type II	In-house
Ethyl acetate (EtOAc)	ACS Grade	MilliporeSigma
Hexanes	ACS Grade	MilliporeSigma
Hydrochloric acid (HCl)	1 M aqueous solution	LabChem
Anhydrous sodium sulfate (Na ₂ SO ₄)	ACS Grade	EMD Millipore

Equipment

- Round-bottom flask with magnetic stir bar
- Addition funnel
- Magnetic stir plate
- Ice-water bath
- Rotary evaporator
- Standard glassware for extraction and filtration (separatory funnel, Büchner funnel, etc.)
- TLC plates (silica gel 60 F₂₅₄)

Step-by-Step Procedure

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Caption: Experimental workflow for the Pinnick oxidation.

- Reaction Setup: In a 250 mL round-bottom flask, combine **3-ethoxy-4-hydroxy-5-nitrobenzaldehyde** (e.g., 5.0 g, 23.7 mmol, 1.0 eq) and tert-butanol (75 mL). Stir until the solid is fully dissolved. Add deionized water (25 mL) and 2-methyl-2-butene (10.0 mL, 94.7 mmol, 4.0 eq).
- Oxidant Preparation: In a separate beaker, dissolve sodium chlorite (80%, 4.28 g, 37.9 mmol, 1.6 eq) and sodium dihydrogen phosphate monohydrate (5.21 g, 37.9 mmol, 1.6 eq) in deionized water (40 mL).
- Addition: Transfer the oxidant solution to an addition funnel. Add the solution dropwise to the stirred aldehyde mixture over approximately 30-45 minutes. An initial yellow-to-orange color change may be observed.
- Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The reaction is typically complete within 2-4 hours.
- Workup: Once the starting material is consumed, cool the flask in an ice-water bath. Cautiously quench any excess oxidant by slowly adding a saturated aqueous solution of sodium sulfite (Na_2SO_3) until the orange color dissipates.
- Acidification and Extraction: Transfer the mixture to a separatory funnel. Acidify the aqueous layer to a pH of ~2-3 using 1 M HCl. Extract the product into ethyl acetate (3 x 75 mL).
- Isolation: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent using a rotary evaporator.
- Purification: The resulting crude solid can be purified by recrystallization from a hot mixture of ethyl acetate and hexanes to yield the final product as a pale yellow solid.

Data Analysis and Expected Results

Proper characterization of the final product is essential to confirm the success of the oxidation.

Parameter	3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde (Starting Material)	3-Ethoxy-4-hydroxy-5-nitrobenzoic Acid (Product)
Molecular Formula	C ₉ H ₉ NO ₅	C ₉ H ₉ NO ₆
Molecular Weight	211.17 g/mol	227.17 g/mol
Appearance	Yellow crystalline solid	Pale yellow to off-white solid
Expected Yield	N/A	85-95%
Expected Melting Point	~146-148 °C[11]	>200 °C (with decomposition)
IR Spectroscopy (cm ⁻¹)	~3300 (O-H), ~1680 (C=O, aldehyde)	~2500-3300 (broad, O-H, acid), ~1700 (C=O, acid)

¹H NMR Spectroscopy: The most significant change will be the disappearance of the aldehyde proton signal (around 9.8 ppm) and the appearance of a broad carboxylic acid proton signal (typically >10 ppm, may not be observed depending on solvent). Aromatic proton signals will show minor shifts.

Safety Precautions: Handling Nitroaromatic Compounds

A rigorous approach to safety is paramount when working with nitrated aromatic compounds and strong oxidizers.

- Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile is suitable), and safety goggles.[12]
- Ventilation: All steps of this procedure must be performed in a certified chemical fume hood to avoid inhalation of volatile reagents or fine powders.[13]
- Compound-Specific Hazards:
 - Nitroaromatic Compounds: These compounds are toxic and can be absorbed through the skin.[13][14] They may be thermally unstable and should be stored away from heat sources.[15] Avoid contact and thoroughly wash hands after handling.

- Sodium Chlorite: This is a strong oxidizing agent. Do not mix with strong acids or combustible materials. Store separately from organic reagents.
- 2-Methyl-2-butene: This is a flammable liquid. Keep away from ignition sources.
- Waste Disposal: Dispose of all chemical waste, including chromium-free aqueous and organic waste, according to institutional and local environmental regulations.

Conclusion

The Pinnick oxidation provides a robust, reliable, and high-yielding pathway for the synthesis of 3-ethoxy-4-hydroxy-5-nitrobenzoic acid from its corresponding aldehyde. The mild reaction conditions and high degree of functional group tolerance make it the ideal method for this transformation, avoiding the common pitfalls associated with harsher, less selective oxidizing agents. This protocol delivers a high-purity product suitable for use in demanding applications such as pharmaceutical intermediate synthesis, underscoring the power of modern selective oxidation methodologies in drug development and fine chemical manufacturing.

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